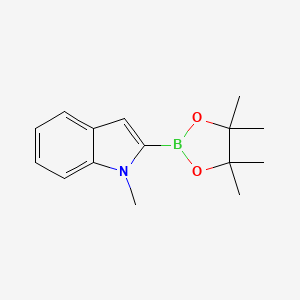
5-Fluoro-2-pyrrolidin-2-yl-1H-benzoimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Fluoro-2-pyrrolidin-2-yl-1H-benzoimidazole” is a chemical compound with the molecular formula C11H12FN3 . It has a molecular weight of 205.23 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “5-Fluoro-2-pyrrolidin-2-yl-1H-benzoimidazole” is 1S/C11H12FN3/c12-7-3-4-8-10(6-7)15-11(14-8)9-2-1-5-13-9/h3-4,6,9,13H,1-2,5H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“5-Fluoro-2-pyrrolidin-2-yl-1H-benzoimidazole” is a solid compound . It has a molecular weight of 205.23 . The compound should be stored in a refrigerated environment .
Aplicaciones Científicas De Investigación
Fluorescent Sensing
5-Fluoro-2-pyrrolidin-2-yl-1H-benzoimidazole derivatives have been used in the development of fluorescent sensors. For example, a study by Liu et al. (2009) discusses a Zn(2+) fluorescent sensor derived from 2-(pyridin-2-yl)benzoimidazole, which shows a Zn(2+)-specific emission shift and enhancement, behaving as a ratiometric sensor. This sensor has been tested for intracellular Zn(2+) imaging in HeLa cells using a confocal microscope (Liu et al., 2009).
Anticancer Activity
Benzimidazole-based derivatives have been studied for their potential anticancer activity. Zhao et al. (2015) researched Zn(II) complexes bearing benzimidazole-based derivatives, assessing their biological activities against human cancer cell lines. The study indicates that these compounds, especially in certain configurations, exhibit significant cytotoxic properties against carcinoma cells (Zhao et al., 2015).
Catalysis in Organic Synthesis
In the field of organic synthesis, derivatives of 5-Fluoro-2-pyrrolidin-2-yl-1H-benzoimidazole have been used as ligands to promote catalytic reactions. Jia et al. (2011) investigated the use of substituted 2-pyridin-2-yl-1H-benzoimidazoles for CuI-catalyzed hydroxylation of aryl bromides. This work highlights the effectiveness of these compounds in facilitating transformations of both electron-rich and electronic-deficient aryl bromides (Jia et al., 2011).
Antimicrobial Agents
Some studies have focused on synthesizing derivatives of this compound for antimicrobial applications. El-Meguid (2014) synthesized compounds containing the 4-(5-benzoyl-benzoimidazol-2) moiety incorporated into different amino acids and sulfamoyl and/or pyrrole analogues, evaluating their antimicrobial activities. These compounds were found to be effective against various bacteria and fungi (El-Meguid, 2014).
Pharmaceutical Development
Derivatives of 5-Fluoro-2-pyrrolidin-2-yl-1H-benzoimidazole have been explored for various pharmaceutical applications. For instance, the development of new antihypertensive agents incorporating substituted-benzimidazole was reported by Sharma et al. (2010). This research demonstrated significant antihypertensive activity in comparison to standard drugs (Sharma et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
6-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c12-7-3-4-8-10(6-7)15-11(14-8)9-2-1-5-13-9/h3-4,6,9,13H,1-2,5H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCGMNWDBVLARA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC3=C(N2)C=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649182 |
Source


|
| Record name | 6-Fluoro-2-(pyrrolidin-2-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole | |
CAS RN |
885277-90-7 |
Source


|
| Record name | 6-Fluoro-2-(pyrrolidin-2-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

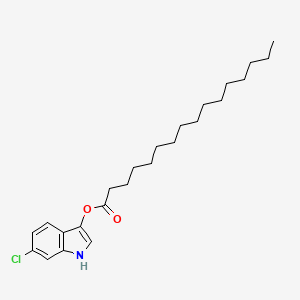

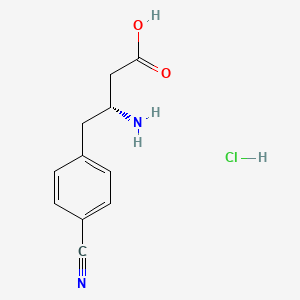

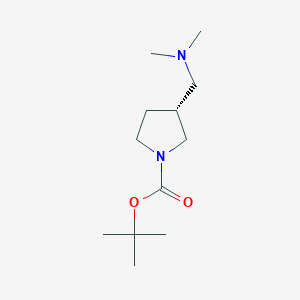
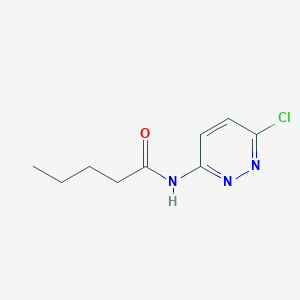
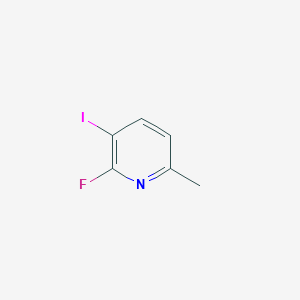
![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1360903.png)

![1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360911.png)

![1-(4-Methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360913.png)

